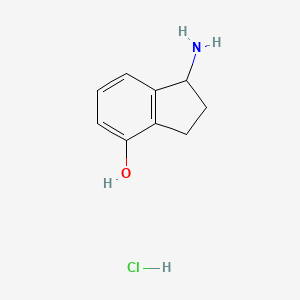
2-(4-Formylphenyl)isonicotinonitrile
Übersicht
Beschreibung
2-(4-Formylphenyl)isonicotinonitrile is a chemical compound with the molecular formula C₁₃H₈N₂O . It has a molecular weight of 208.22 . It is a solid substance at ambient temperature .
Physical And Chemical Properties Analysis
2-(4-Formylphenyl)isonicotinonitrile is a solid at ambient temperature . It has a boiling point of 175-178°C . The compound’s molecular weight is 208.22 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition :
- Pyridine derivatives, closely related to 2-(4-Formylphenyl)isonicotinonitrile, have been found to be effective corrosion inhibitors for steel in acidic environments (Ansari, Quraishi, & Singh, 2015).
- Another study revealed nicotinonitriles as green corrosion inhibitors for mild steel in hydrochloric acid, highlighting their potential for protecting metal surfaces (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
Optoelectronic Applications :
- Isonicotinonitrile derivatives have shown promise in the field of organic light-emitting diodes (OLEDs), with studies demonstrating enhanced efficiency in thermally activated delayed fluorescence emitters (Islam et al., 2019).
- Another application includes the use in phosphorescent light-emitting diodes, underscoring the importance of charge balance in bipolar host materials (Li, Liu, Wang, Dong, & Li, 2018).
Antimicrobial and Anticancer Potential :
- Certain derivatives of 4-formylphenyl-N-phenylcarbamate, which share structural similarity with 2-(4-Formylphenyl)isonicotinonitrile, have exhibited antimicrobial activity against various bacterial strains (Velikorodov, Ionova, Shustova, & Starikova, 2016).
- In a similar context, research on the synthesis of new 2-amino-3-cyanopyridine derivatives highlighted their potential in anticancer assessment (Mansour, Sayed, Marzouk, & Shaban, 2021).
Material Science and Photonic Applications :
- Studies involving cyanopyridine-based materials for optoelectronic devices, such as optical sensors and light stabilizers, have shown promising results (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
- Research on the preparation of phenylnicotinonitrile derivatives for use in dye-sensitized solar cells has provided insights into the impact of these compounds on solar cell performance (Mazloum‐Ardakani, Arazi, Haghshenas, Tamaddon, & Alizadeh, 2018).
Safety and Hazards
The safety information available indicates that 2-(4-Formylphenyl)isonicotinonitrile may be hazardous. Precautionary measures include avoiding breathing in the dust and wearing protective gloves, clothing, and eye/face protection . The compound has been assigned the signal word “Warning” and is labeled with the GHS07 pictogram .
Eigenschaften
IUPAC Name |
2-(4-formylphenyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-8-11-5-6-15-13(7-11)12-3-1-10(9-16)2-4-12/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHUHSUVKRLJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

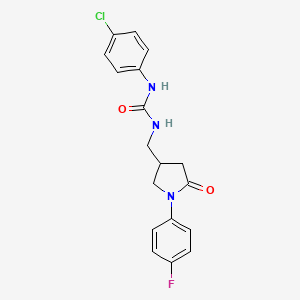

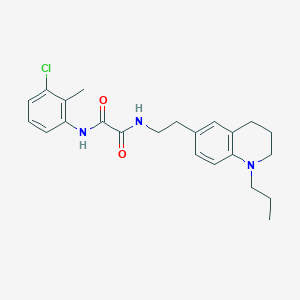
![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2767860.png)
![methyl 4-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate](/img/structure/B2767862.png)
![(Z)-ethyl 2-((2,4-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2767866.png)
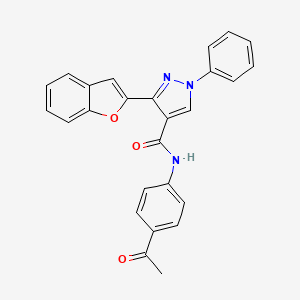

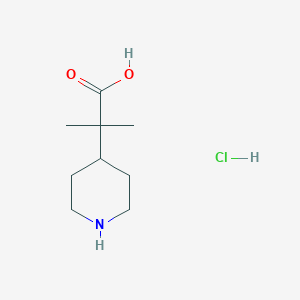
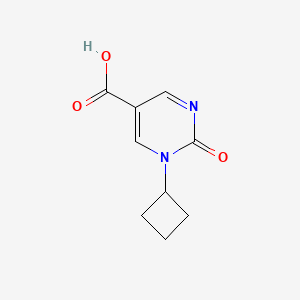
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2767874.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2767875.png)
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2767876.png)
